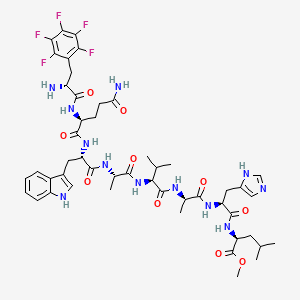

H-D-Phe(F5)-Gln-Trp-Ala-Val-D-Ala-His-Leu-OMe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BIM-26226 est un antagoniste puissant et sélectif du récepteur de la bombésine. Il s'agit d'un peptide de libération de la gastrine qui inhibe la libération de l'amylase stimulée par la bombésine ou le peptide de libération de la gastrine avec des valeurs de concentration inhibitrice demi-maximale dans la plage nanomolaire . Ce composé est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber certains processus cellulaires .

Méthodes De Préparation

La synthèse de BIM-26226 implique l'assemblage de sa séquence peptidique, qui comprend les acides aminés suivants : {D-F5 Phe}-Gln-Trp-{D-Ala}-Val-Ala-His-Leu-OMe . La voie de synthèse implique généralement une synthèse peptidique en phase solide, où la chaîne peptidique est assemblée étape par étape sur un support solide. Chaque acide aminé est couplé à la chaîne en croissance dans une séquence spécifique, suivie d'une déprotection et d'un clivage du support solide. Les conditions de réaction incluent souvent l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole, et le processus est mené sous atmosphère inerte pour prévenir l'oxydation .

Analyse Des Réactions Chimiques

BIM-26226 subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé à des résidus d'acides aminés spécifiques, tels que la méthionine, dans des conditions oxydantes.

Réduction : Les ponts disulfure dans le peptide peuvent être réduits à l'aide d'agents réducteurs tels que le dithiothréitol.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le dithiothréitol et des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide . Les principaux produits formés à partir de ces réactions comprennent des formes oxydées ou réduites du peptide et divers analogues avec des acides aminés substitués.

Applications De Recherche Scientifique

BIM-26226 a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme outil pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans l'inhibition des processus médiés par le récepteur de la bombésine.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la bombésine.

5. Mécanisme d'action

BIM-26226 exerce ses effets en se liant au récepteur de la bombésine, bloquant ainsi l'interaction de la bombésine ou du peptide de libération de la gastrine avec le récepteur. Cette inhibition empêche les voies de signalisation en aval qui conduisent à la libération de l'amylase et à d'autres réponses cellulaires . Les cibles moléculaires impliquées comprennent le récepteur de la bombésine et les protéines de signalisation associées .

Mécanisme D'action

BIM-26226 exerts its effects by binding to the bombesin receptor, thereby blocking the interaction of bombesin or gastrin-releasing peptide with the receptor. This inhibition prevents the downstream signaling pathways that lead to the release of amylase and other cellular responses . The molecular targets involved include the bombesin receptor and associated signaling proteins .

Comparaison Avec Des Composés Similaires

Des composés similaires à BIM-26226 comprennent d'autres antagonistes du récepteur de la bombésine tels que :

Lanréotide : Un analogue de la somatostatine qui cible également les récepteurs de la bombésine mais a une séquence peptidique différente.

Spiroglumide : Un antagoniste du récepteur de la cholécystokinine ayant des effets inhibiteurs similaires sur la sécrétion d'acide gastrique.

BIM-26226 est unique dans sa séquence spécifique et sa forte sélectivité pour le récepteur de la bombésine, ce qui en fait un outil précieux dans la recherche sur le cancer et d'autres études scientifiques .

Propriétés

Formule moléculaire |

C49H63F5N12O10 |

|---|---|

Poids moléculaire |

1075.1 g/mol |

Nom IUPAC |

methyl (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C49H63F5N12O10/c1-21(2)14-34(49(75)76-7)65-47(73)33(16-26-19-57-20-59-26)63-42(68)23(5)61-48(74)41(22(3)4)66-43(69)24(6)60-46(72)32(15-25-18-58-30-11-9-8-10-27(25)30)64-45(71)31(12-13-35(56)67)62-44(70)29(55)17-28-36(50)38(52)40(54)39(53)37(28)51/h8-11,18-24,29,31-34,41,58H,12-17,55H2,1-7H3,(H2,56,67)(H,57,59)(H,60,72)(H,61,74)(H,62,70)(H,63,68)(H,64,71)(H,65,73)(H,66,69)/t23-,24+,29-,31+,32+,33+,34+,41+/m1/s1 |

Clé InChI |

ZCTCXFYZJYFGAQ-ZZXDJSGYSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)N |

SMILES canonique |

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=C(C(=C(C(=C4F)F)F)F)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

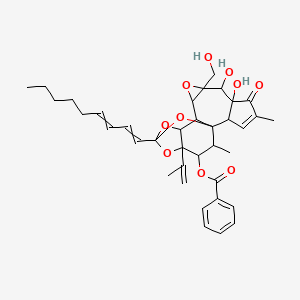

![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784658.png)

![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)

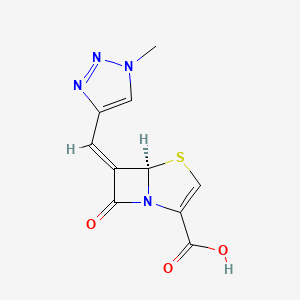

![6-[(1-Methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10784731.png)